molecular formula C9H6N2 B14741639 Bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile CAS No. 1618-16-2

Bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile

Cat. No.: B14741639
CAS No.: 1618-16-2
M. Wt: 142.16 g/mol
InChI Key: SENYQMQDBDBILZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[410]hepta-2,4-diene-7,7-dicarbonitrile is a unique organic compound characterized by its bicyclic structure It is a derivative of cycloheptatriene and features two cyano groups attached to the seventh carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile typically involves the valence isomerization of cyclohepta-1,3,5-triene. This process can be catalyzed by various reagents and under different conditions. One common method involves the use of photochemical reactions to induce the isomerization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the cyano groups into amines or other functional groups.

    Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or alcohols can be used to substitute the cyano groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile exerts its effects involves interactions with various molecular targets. The cyano groups play a crucial role in its reactivity, allowing it to participate in a wide range of chemical reactions. The pathways involved in these reactions are complex and depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the two cyano groups, which significantly influence its chemical reactivity and potential applications. This makes it distinct from other similar compounds and valuable for various research and industrial purposes.

Properties

CAS No.

1618-16-2

Molecular Formula

C9H6N2

Molecular Weight

142.16 g/mol

IUPAC Name

bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile

InChI

InChI=1S/C9H6N2/c10-5-9(6-11)7-3-1-2-4-8(7)9/h1-4,7-8H

InChI Key

SENYQMQDBDBILZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(C2(C#N)C#N)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.